(4E)-2-(4-methoxyphenyl)-4-[(3-methoxyphenyl)imino]-4H-chromen-6-ol (4E)-2-(4-methoxyphenyl)-4-[(3-methoxyphenyl)imino]-4H-chromen-6-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC15586953
InChI: InChI=1S/C23H19NO4/c1-26-18-9-6-15(7-10-18)23-14-21(20-13-17(25)8-11-22(20)28-23)24-16-4-3-5-19(12-16)27-2/h3-14,25H,1-2H3
SMILES:
Molecular Formula: C23H19NO4
Molecular Weight: 373.4 g/mol

(4E)-2-(4-methoxyphenyl)-4-[(3-methoxyphenyl)imino]-4H-chromen-6-ol

CAS No.:

Cat. No.: VC15586953

Molecular Formula: C23H19NO4

Molecular Weight: 373.4 g/mol

* For research use only. Not for human or veterinary use.

(4E)-2-(4-methoxyphenyl)-4-[(3-methoxyphenyl)imino]-4H-chromen-6-ol -

Specification

Molecular Formula C23H19NO4
Molecular Weight 373.4 g/mol
IUPAC Name 2-(4-methoxyphenyl)-4-(3-methoxyphenyl)iminochromen-6-ol
Standard InChI InChI=1S/C23H19NO4/c1-26-18-9-6-15(7-10-18)23-14-21(20-13-17(25)8-11-22(20)28-23)24-16-4-3-5-19(12-16)27-2/h3-14,25H,1-2H3
Standard InChI Key RZSVCRJDCUYXPO-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)C2=CC(=NC3=CC(=CC=C3)OC)C4=C(O2)C=CC(=C4)O

Introduction

(4E)-2-(4-Methoxyphenyl)-4-[(3-Methoxyphenyl)imino]-4H-Chromen-6-ol is a synthetic organic compound belonging to the chromene family. Chromenes are heterocyclic compounds known for their diverse biological and pharmacological activities, including anticancer, antifungal, and antihistaminic properties. This specific compound features a chromene backbone functionalized with methoxyphenyl and imino groups, which contribute to its chemical reactivity and potential bioactivity.

Structural Characteristics

The compound can be described by the following structural features:

  • Core Structure: Chromene (a fused benzopyran ring system).

  • Substituents:

    • A methoxy group (-OCH₃) at the 4-position of one phenyl ring.

    • An imino group (-C=N-) linking the chromene core to another methoxy-substituted phenyl group.

    • A hydroxyl group (-OH) at the 6-position of the chromene ring.

These functional groups enhance molecular interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions, which are critical for binding to biological targets.

Synthesis Pathway

The synthesis of (4E)-2-(4-Methoxyphenyl)-4-[(3-Methoxyphenyl)imino]-4H-Chromen-6-ol involves a Schiff base reaction between a chromene derivative and an aromatic amine. General steps include:

  • Starting Materials:

    • A chromene aldehyde derivative.

    • An aromatic amine containing a methoxy substituent.

  • Reaction Conditions:

    • Solvent: Methanol or ethanol.

    • Catalyst: Acidic or basic conditions (e.g., acetic acid or piperidine).

    • Temperature: Mild heating (~60–80°C).

  • Procedure:

    • The aldehyde and amine are mixed in equimolar ratios in the chosen solvent.

    • The reaction mixture is stirred under reflux until an orange precipitate forms.

    • The product is filtered, washed with cold solvent, and recrystallized for purity.

Spectroscopic Characterization

The compound can be characterized using various analytical techniques:

TechniqueKey Observations
IR SpectroscopyPeaks at ~1620 cm⁻¹ (C=N stretch) and ~3050–3300 cm⁻¹ (O-H stretch).
1H NMRSignals corresponding to aromatic protons (~6–8 ppm), methoxy groups (~3.8 ppm).
Mass SpectrometryMolecular ion peak confirming the molecular formula.

Biological Activities

Chromene derivatives, including this compound, exhibit a range of biological activities due to their ability to interact with enzymes and receptors:

  • Anticancer Activity:

    • Chromenes are known inhibitors of topoisomerase enzymes, which are essential for DNA replication in cancer cells .

    • The methoxy and imino functionalities enhance binding affinity to active sites.

  • Antifungal Properties:

    • The compound may inhibit fungal cytochrome enzymes, disrupting fungal growth .

  • Antioxidant Potential:

    • Phenolic hydroxyl groups contribute to free radical scavenging activity.

Potential Applications

This compound has potential applications in medicinal chemistry as:

  • A lead molecule for anticancer drug development.

  • A scaffold for designing antifungal agents.

  • A candidate for antioxidant therapies.

Research Gaps and Future Directions

While chromenes have been extensively studied, specific data on (4E)-2-(4-Methoxyphenyl)-4-[(3-Methoxyphenyl)imino]-4H-Chromen-6-ol remain limited. Future research should focus on:

  • Detailed pharmacokinetic and pharmacodynamic studies.

  • Molecular docking simulations to predict biological targets.

  • Experimental validation of its bioactivities through in vitro and in vivo assays.

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